2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid hydrochloride
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Overview
Description
The compound “2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid;hydrochloride” belongs to the class of organic compounds known as piperazine carboxylic acids . These are heterocyclic compounds containing a piperazine ring substituted by one or more carboxylic acid groups . The pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid, demonstrated various biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were synthesized for the treatment of Alzheimer’s disease . The synthesis involved reacting chalcone with guanidine hydrochloride .Molecular Structure Analysis
The molecular structure of a similar compound, “2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid”, has been reported with an empirical formula of C9H15BN4O2 and a molecular weight of 222.05 .Scientific Research Applications
Imaging Neuroinflammation
The synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide was reported for potential PET imaging of IRAK4 enzyme in neuroinflammation. This application demonstrates the compound's relevance in developing diagnostic tools for neuroinflammatory conditions (Xiaohong Wang et al., 2018).
Histamine H4 Receptor Ligands
A series of 2-aminopyrimidines, including derivatives of the subject compound, was synthesized as ligands for the histamine H4 receptor (H4R), showing potential for the treatment of inflammation and pain through H4R antagonism (R. Altenbach et al., 2008).
Dual Cholinesterase and Aβ-Aggregation Inhibitors
Compounds derived from 2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid have been evaluated as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, targeting Alzheimer's disease pathology from multiple angles. This research underscores the potential of such derivatives in Alzheimer's disease therapeutics (T. Mohamed et al., 2011).
Antitubercular Activity
Homopiperazine-pyrimidine-pyrazole hybrids, leveraging structures related to the target compound, showed significant in vitro antitubercular activity against Mycobacterium tuberculosis strains, suggesting a promising avenue for tuberculosis treatment (B. Vavaiya et al., 2022).
Anticancer and Anti-5-lipoxygenase Agents
Novel pyrazolopyrimidines derivatives, including those related to the subject compound, were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, indicating their potential use in cancer and inflammation treatment (A. Rahmouni et al., 2016).
Antimicrobial Agents
Some novel 2-(Hydroxyimino)-dihydropyrimidine-5-carboxylic acids, structurally related to the compound of interest, have shown significant antimicrobial activity, highlighting their potential in combating bacterial and fungal infections (R. Shastri & Post, 2019).
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities, as well as optimization of its synthesis process. Given the wide range of biological activities associated with pyrimidines and their derivatives , there may be potential for the development of new therapeutic agents based on this compound.
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2.ClH/c1-13-2-4-14(5-3-13)10-11-6-8(7-12-10)9(15)16;/h6-7H,2-5H2,1H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLXRSDMGJPEAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=N2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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